molecular formula C19H19IN2O2S B11098335 O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Cat. No.: B11098335
M. Wt: 466.3 g/mol
InChI Key: UNDMBTYGVSKIIN-UHFFFAOYSA-N
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Description

4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE is a complex organic compound that features an iodoaniline group, a phenyl ring, and a tetrahydropyridinecarbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE typically involves multiple steps, starting with the preparation of the iodoaniline derivative. One common method involves the iodination of aniline to produce 4-iodoaniline, which is then reacted with phenyl isocyanate to form the corresponding urea derivative. This intermediate is further reacted with tetrahydropyridinecarbothioic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE involves its interaction with specific molecular targets. The iodoaniline group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and tetrahydropyridinecarbothioate moieties contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-IODOANILINO)CARBONYL]PHENYL ACETATE: Similar structure but with an acetate group instead of tetrahydropyridinecarbothioate.

    4-IODOANILINE: A simpler compound with only the iodoaniline group.

    PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE: Lacks the iodoaniline group.

Uniqueness

4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19IN2O2S

Molecular Weight

466.3 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C19H19IN2O2S/c20-15-6-8-16(9-7-15)21-18(23)14-4-10-17(11-5-14)24-19(25)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2,(H,21,23)

InChI Key

UNDMBTYGVSKIIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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